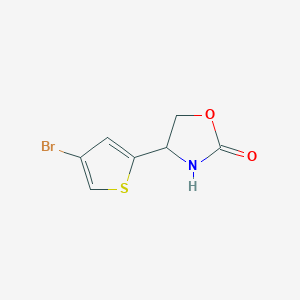

4-(4-Bromothiophen-2-yl)oxazolidin-2-one

Description

Properties

Molecular Formula |

C7H6BrNO2S |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

4-(4-bromothiophen-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H6BrNO2S/c8-4-1-6(12-3-4)5-2-11-7(10)9-5/h1,3,5H,2H2,(H,9,10) |

InChI Key |

HBTAFFZMAKCCLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC(=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Evans Oxazolidinone Auxiliary Method

The Evans chiral auxiliary approach is a cornerstone for synthesizing enantiopure oxazolidinones. Adapted from the work of Lippa et al., this method involves three key stages:

Formation of the Oxazolidinone Core :

Arylacetic acids bearing the 4-bromothiophen-2-yl group are condensed with chiral oxazolidinone auxiliaries. For instance, 4-bromothiophen-2-yl acetic acid is treated with pivaloyl chloride (PivCl) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at −78°C to form a mixed anhydride. Subsequent reaction with n-butyllithium (n-BuLi) induces cyclization, yielding the oxazolidinone intermediate.Alkylation and Functionalization :

The oxazolidinone is alkylated with tert-butyl bromoacetate under basic conditions (LiHMDS/NaHMDS, THF, −78°C), introducing an acetate sidechain. This step proceeds with high diastereoselectivity (d.r. ≈10:1), enabling isolation of the major product via flash chromatography.Hydrolysis and Deprotection :

Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) hydrolyze the tert-butyl ester to a carboxylic acid, which is subsequently coupled with amines or further modified to yield target derivatives.

Reaction Conditions :

Borane-Mediated Cyclization

An alternative route, derived from a patented method for (S)-4-phenyl-2-oxazolidinone synthesis, employs borane reagents to reduce N-Boc-protected amino acids followed by cyclization:

Reduction of N-Boc-L-Phenylglycine :

N-Boc-L-phenylglycine is treated with borane-tetrahydrofuran (BH₃-THF) at 0–25°C, yielding N-Boc-L-phenylglycinol. This intermediate undergoes cyclization in the presence of potassium tert-butoxide (KOt-Bu) to form the oxazolidinone core.Thioketone Formation (Optional) :

The oxazolidinone is reacted with sulfur powder and ammonium sulfide at 40–50°C to produce thioketone derivatives, though this step is unnecessary for the target compound.

Advantages :

- Avoids hazardous reagents like lithium aluminum hydride.

- Scalable to industrial production with yields exceeding 70%.

Stepwise Synthesis and Optimization

Detailed Procedure for Evans Auxiliary Route

Step 1: Synthesis of (S)-4-(4-Bromothiophen-2-yl)-2-oxazolidinone

- Reagents : 4-Bromothiophen-2-yl acetic acid (5.0 g, 0.019 mol), PivCl (2.2 eq), DIPEA (3.0 eq), n-BuLi (1.1 eq).

- Procedure :

- Dissolve the acid in THF (50 mL) and cool to −78°C.

- Add PivCl and DIPEA dropwise, followed by n-BuLi.

- Stir for 2 h, then warm to 0°C and quench with saturated NH₄Cl.

- Extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.

- Purify via column chromatography (hexane:ethyl acetate = 4:1) to obtain the oxazolidinone (72% yield).

Step 2: Alkylation with tert-Butyl Bromoacetate

- Reagents : Oxazolidinone (3.76 g, 0.01 mol), tert-butyl bromoacetate (1.5 eq), LiHMDS (1.2 eq).

- Procedure :

Step 3: Hydrolysis to Carboxylic Acid

- Reagents : Alkylated product (2.0 g, 0.005 mol), LiOH (2.0 eq), 30% H₂O₂.

- Procedure :

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Parameter | Evans Auxiliary Method | Borane Cyclization |

|---|---|---|

| Yield | 72% | 70% |

| Diastereoselectivity | 10:1 | N/A |

| Hazardous Reagents | n-BuLi, PivCl | BH₃-THF |

| Scalability | Laboratory-scale | Industrial-scale |

Industrial-Scale Considerations

The borane-mediated method offers superior scalability due to its avoidance of cryogenic conditions and toxic reagents. Key factors for large-scale production include:

- Catalyst Loading : 0.05–0.15 eq of KOt-Bu under reduced pressure.

- Solvent Recovery : THF and sulfolane can be recycled via distillation.

- Purity Control : Column chromatography is replaced with crystallization for cost efficiency.

Applications in Medicinal Chemistry

4-(4-Bromothiophen-2-yl)oxazolidin-2-one serves as a precursor for bioactive molecules, including:

Chemical Reactions Analysis

4-(4-Bromothiophen-2-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the oxazolidinone ring can be reduced to form corresponding amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride .

Scientific Research Applications

4-(4-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.

Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Material Science: It is explored for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one depends on its application. In medicinal chemistry, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 4-(4-Bromothiophen-2-yl)oxazolidin-2-one and related compounds:

Key Observations :

- Substituent Effects : The bromothiophene group in the target compound contrasts with electron-withdrawing (e.g., nitro in ) or electron-donating (e.g., methoxy in ) substituents in analogs. These differences influence reactivity, solubility, and biological interactions.

- Synthesis : Microwave irradiation (e.g., ) and visible-light-promoted reactions (e.g., ) offer efficient routes compared to traditional column chromatography (e.g., ).

- Thermal Stability : Melting points vary widely; the azido derivative (124–126°C ) and tosylacetyl analog (104.2–105.0°C ) exhibit higher thermal stability than uncharacterized derivatives.

Spectroscopic and Computational Data

- Thiazolidinone-Oxazolidinone Hybrids (): DFT studies (B3LYP/6-31G(d,p)) confirm stable conformations with energy gaps (HOMO-LUMO) indicating moderate reactivity.

- Azido Derivatives () : IR spectra show strong azide stretches (~2100 cm⁻¹), while ¹³C NMR confirms nitrophenyl carbon environments (δ 120–150 ppm).

Q & A

Q. What computational methods are recommended for validating the structural and spectroscopic properties of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one?

Density Functional Theory (DFT) calculations using the hybrid B3LYP functional with a 6-311++G(d,p) basis set are widely employed to predict vibrational (IR/Raman), electronic (UV-Vis), and NMR spectra. These theoretical results can be compared to experimental data to confirm bond angles, electronic transitions, and NMR chemical shifts, ensuring structural fidelity .

Q. How can X-ray crystallography be utilized to resolve ambiguities in the molecular geometry of brominated oxazolidin-2-one derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and dihedral angles, critical for resolving stereochemical uncertainties. For example, SC-XRD confirmed the hemiaminal structure of a fused oxazine-oxazole derivative, highlighting its utility in elucidating complex ring systems .

Q. What synthetic routes are commonly used to prepare brominated oxazolidin-2-one derivatives?

Multi-step synthesis typically involves halogenation of precursor thiophenes, followed by cyclization using reagents like carbonyldiimidazole. Characterization via H/C NMR and High-Resolution Mass Spectrometry (HRMS) ensures product purity and structural confirmation .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of 4-(4-Bromothiophen-2-yl)oxazolidin-2-one derivatives be optimized?

Transition metal catalysts (e.g., Ir, Cu) can enhance regio- and stereospecific outcomes. For instance, iridium-catalyzed allylic amination enables precise control over stereochemistry, while copper-catalyzed aminooxygenation introduces functional groups with minimal side products .

Q. What mechanistic insights explain unexpected decomposition during oxazolidin-2-one ring-opening reactions?

Alkaline conditions (e.g., CsCO) may induce retro-aza-Michael reactions or hydrolysis pathways. Computational modeling of transition states and kinetic studies can identify decomposition pathways, guiding solvent/reagent selection to stabilize intermediates .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Systematic error analysis (e.g., solvent effects in DFT, anharmonicity in vibrational modes) and advanced methods like CAM-B3LYP or DLPNO-CCSD(T) improve agreement. Experimentalists should cross-validate using multiple techniques (e.g., Raman + IR) to minimize artifacts .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for brominated oxazolidin-2-one derivatives?

Introduce substituents at the 4-bromothiophene or oxazolidinone positions to modulate electronic/steric effects. Biological assays (e.g., enzyme inhibition, cytotoxicity) combined with molecular docking can identify key pharmacophores. For example, halogenated aryl groups enhance target binding via hydrophobic interactions .

Methodological Considerations

Q. How should reaction conditions be optimized for scale-up synthesis without compromising yield?

Design of Experiments (DoE) approaches, such as response surface methodology, can optimize parameters (temperature, catalyst loading). Continuous flow reactors improve heat/mass transfer, reducing side reactions in exothermic steps like bromination .

Q. What analytical techniques are critical for detecting trace impurities in brominated oxazolidin-2-one samples?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection identifies low-abundance byproducts. Differential Scanning Calorimetry (DSC) monitors polymorphic purity, essential for reproducibility in crystallography .

Q. How can the environmental impact of brominated byproducts be mitigated during synthesis?

Green chemistry principles (e.g., atom economy, biodegradable solvents) and catalytic recycling (e.g., Pd/C for debromination) reduce waste. Life Cycle Assessment (LCA) tools quantify ecological footprints, aligning with sustainable research practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.